molecular formula C14H10INO3 B6007013 N-(1,3-benzodioxol-5-yl)-4-iodobenzamide

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide

Cat. No.: B6007013
M. Wt: 367.14 g/mol
InChI Key: FLUIXSYPGRGZJI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide: is a chemical compound that features a benzodioxole ring and an iodinated benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole ring, a common structural motif in biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-aminobenzamide followed by coupling with 1,3-benzodioxole derivatives. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: The benzodioxole ring can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Coupling Reactions: Often require palladium catalysts and bases like potassium phosphate in solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-iodobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzodioxole ring can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide
  • N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide is unique due to the presence of both the benzodioxole ring and the iodinated benzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUIXSYPGRGZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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